molecular formula C19H28N2O3S B13573663 N-cyclohexyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide

N-cyclohexyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B13573663
M. Wt: 364.5 g/mol
InChI Key: SJEJLXFLDJTETB-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-methyl-3-(piperidine-1-sulfonyl)benzamide is a complex organic compound that features a benzamide core substituted with a cyclohexyl group, a methyl group, and a piperidine-1-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-methyl-3-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The cyclohexyl group is introduced through a Friedel-Crafts alkylation reaction, while the piperidine-1-sulfonyl group is added via a sulfonylation reaction. The methyl group can be introduced through a methylation reaction using methyl iodide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are also selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-methyl-3-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

N-cyclohexyl-4-methyl-3-(piperidine-1-sulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-methyl-3-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The piperidine-1-sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-4-methyl-3-(piperidine-1-sulfonyl)aniline
  • N-cyclohexyl-4-methyl-3-(piperidine-1-sulfonyl)phenylacetamide
  • N-cyclohexyl-4-methyl-3-(piperidine-1-sulfonyl)benzoate

Uniqueness

N-cyclohexyl-4-methyl-3-(piperidine-1-sulfonyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine-1-sulfonyl group is particularly significant, as it can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H28N2O3S

Molecular Weight

364.5 g/mol

IUPAC Name

N-cyclohexyl-4-methyl-3-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C19H28N2O3S/c1-15-10-11-16(19(22)20-17-8-4-2-5-9-17)14-18(15)25(23,24)21-12-6-3-7-13-21/h10-11,14,17H,2-9,12-13H2,1H3,(H,20,22)

InChI Key

SJEJLXFLDJTETB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCCCC2)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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